molecular formula C7H7BrN4 B6219980 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine CAS No. 2751620-12-7

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine

Cat. No. B6219980
CAS RN: 2751620-12-7
M. Wt: 227.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine, also known as BMPA, is an organic compound that is used for various scientific research applications. It is a colorless and odorless crystalline solid that is soluble in water and polar organic solvents. BMPA is synthesized by reacting 3-bromopyridine with methyl pyrazole in an aqueous solution. It is used in a variety of lab experiments and has many advantages, as well as some limitations.

Scientific Research Applications

3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine is used in a variety of scientific research applications. It is used as a model compound for the study of the structure and properties of organic compounds. It is also used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of various compounds. Additionally, 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine is used to study the structure and properties of proteins, enzymes, and other biomolecules.

Mechanism of Action

The mechanism of action of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine is not fully understood. However, it is believed that 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine binds to certain receptors in the body and modulates their activity. This results in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine are not fully understood. However, it is believed that 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine binds to certain receptors in the body and modulates their activity. This can result in changes in the activity of certain enzymes, hormones, and other biomolecules. Additionally, 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine has been shown to have anti-inflammatory and anti-oxidant effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine in lab experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use in lab experiments. 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine is toxic and should be handled with care. Additionally, the mechanism of action of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine is not fully understood, so its effects may vary depending on the experiment.

Future Directions

There are a number of potential future directions for the use of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine in scientific research. These include further studies into its mechanism of action, as well as its biochemical and physiological effects. Additionally, 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine could be used to study the structure and properties of proteins, enzymes, and other biomolecules. Additionally, 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine could be used to study the effects of various drugs on the body. Finally, 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine could be used to develop new therapeutic compounds.

Synthesis Methods

The synthesis of 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves the reaction of 3-bromopyridine with methyl pyrazole in an aqueous solution. The reaction is carried out at room temperature and is catalyzed by a base such as sodium hydroxide. The reaction is complete after 24 hours and yields a colorless and odorless crystalline solid. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine involves the reaction of 3-bromo-4-chloropyrazole with N-methylhydrazine followed by cyclization to form the desired product.", "Starting Materials": [ "3-bromo-4-chloropyrazole", "N-methylhydrazine" ], "Reaction": [ "Step 1: 3-bromo-4-chloropyrazole is reacted with N-methylhydrazine in the presence of a base such as potassium carbonate to form 3-bromo-N-methylpyrazole-4-carboxamide.", "Step 2: The resulting product is then cyclized using a Lewis acid catalyst such as aluminum chloride to form 3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine." ] }

CAS RN

2751620-12-7

Molecular Formula

C7H7BrN4

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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